

physicochemical characteristics of 5-Phenyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Phenyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1348808

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **5-Phenyl-1H-imidazole-2-carbaldehyde**

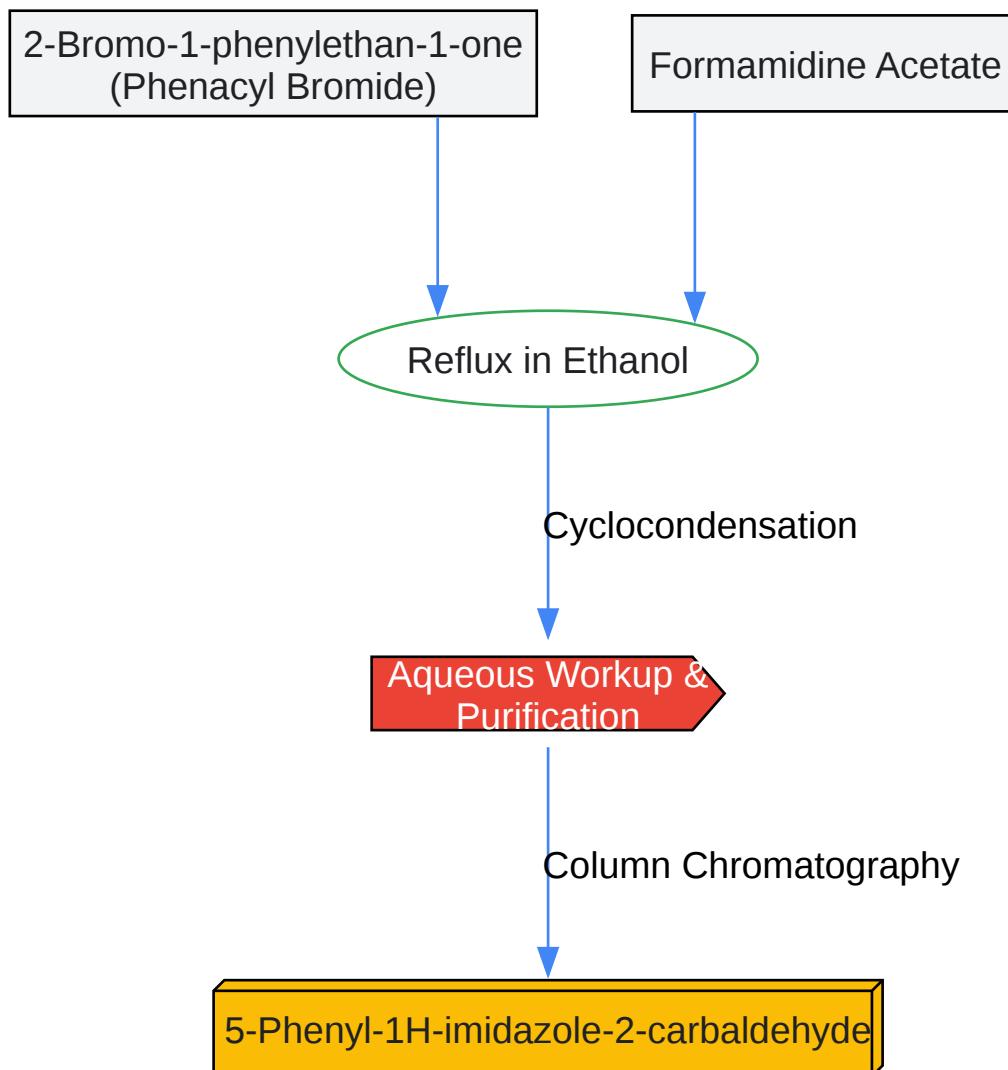
Abstract

5-Phenyl-1H-imidazole-2-carbaldehyde (CAS No: 56248-10-3) is a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. [1] The presence of a reactive carbaldehyde function at the 2-position, combined with a phenyl substituent at the 5-position, makes this molecule a versatile building block for the synthesis of more complex chemical entities. This guide provides a comprehensive analysis of its molecular structure, synthesis, spectroscopic profile, physicochemical properties, and chemical reactivity. The content herein is synthesized from established chemical principles and available data on analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

The fundamental identity of **5-Phenyl-1H-imidazole-2-carbaldehyde** is established by its molecular formula and mass. It is crucial to address the inherent tautomerism of the N-unsubstituted imidazole ring. The proton on the nitrogen atom can reside on either nitrogen, leading to two equivalent tautomeric forms. This results in the interchangeability of the 4- and 5-positions. Consequently, the compound is often named interchangeably as 4-Phenyl-1H-

imidazole-2-carbaldehyde.[\[2\]](#) For clarity, this guide will adhere to the 5-phenyl nomenclature while acknowledging this tautomerism.


Property	Value	Reference
CAS Number	56248-10-3	[2] [3]
Molecular Formula	C ₁₀ H ₈ N ₂ O	[2]
Molecular Weight	172.18 g/mol	[2] [4]
IUPAC Name	2-phenyl-1H-imidazole-5-carbaldehyde	[4]
Synonyms	4-Phenyl-1H-imidazole-2-carbaldehyde, 5-Phenyl-1H-imidazole-2-carboxaldehyde	[2]

Synthesis and Purification Protocol

While various methods exist for the synthesis of substituted imidazoles, a common and effective approach involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. A representative protocol for the synthesis of a related compound, 2,4,5-triphenylimidazole (lophine), can be adapted. For the target molecule, a plausible and robust strategy is the reaction of a phenacyl halide with a suitable formylating agent and an ammonia source.

Proposed Synthetic Pathway: Modified Radziszewski Reaction

This protocol outlines a conceptual pathway. The reaction proceeds by the condensation of 2-bromo-1-phenylethan-1-one (phenacyl bromide) with formamidine acetate, which serves as the source for both the C2-carbon-hydrogen and the two nitrogen atoms of the imidazole ring.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Phenyl-1H-imidazole-2-carbaldehyde**.

Step-by-Step Experimental Protocol

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-phenylethan-1-one (1.0 eq) and formamidine acetate (1.5 eq).
- Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.
- Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the

starting phenacyl bromide is consumed.

- Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Aqueous Workup: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) and then with brine.
- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude residue via silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from impurities.
- Validation: The purified fractions containing the product should be combined, concentrated, and the resulting solid characterized by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic and Structural Characterization

Comprehensive spectroscopic analysis is essential to confirm the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The choice of solvent is critical; DMSO-d₆ is preferred as it allows for the observation of the exchangeable N-H proton.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment & Rationale
^1H	~13.0	broad singlet	1H	N-H: The labile imidazole proton, typically broad and downfield.
~9.7	singlet	1H		CHO: Aldehyde proton, deshielded by the carbonyl group.
~7.9	singlet	1H		H4-imidazole: Imidazole ring proton.
~7.4-7.6	multiplet	5H		Phenyl-H: Aromatic protons of the phenyl ring.
^{13}C	~185	C	-	CHO: Aldehyde carbonyl carbon, highly deshielded.
~145	C	-		C5-imidazole: Carbon bearing the phenyl group.
~138	C	-		C2-imidazole: Carbon bearing the aldehyde group.
~125-130	CH & C	-		Phenyl Carbons: Carbons of the phenyl ring.

~120	CH	-	C4-imidazole: Imidazole ring carbon.
------	----	---	--

Causality Note: The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 4-(1H-Imidazol-1-yl)benzaldehyde.^[5] The electron-withdrawing nature of the aldehyde group significantly deshields the C2 and CHO protons. The phenyl group's electronic effects and anisotropic field will influence the shifts of the imidazole and phenyl ring protons.

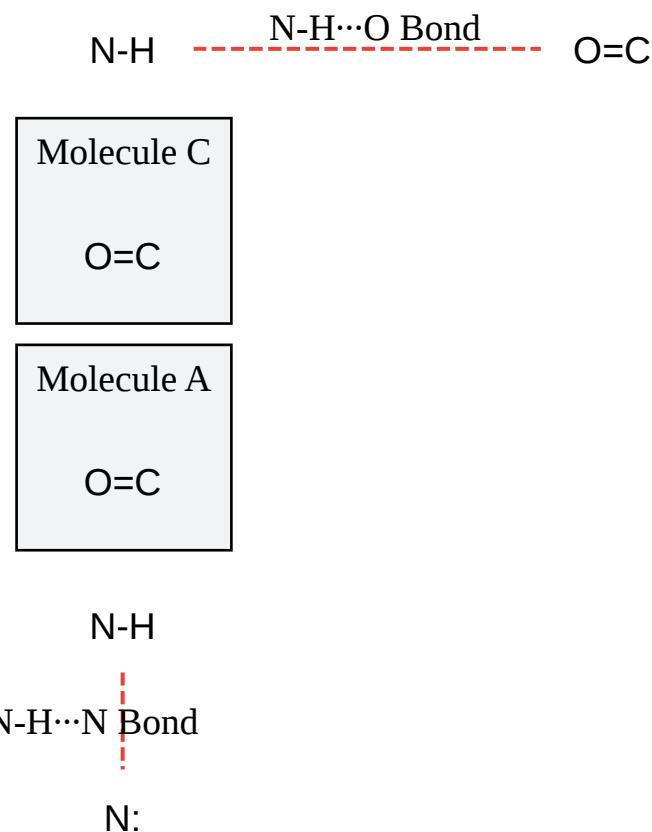
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3200-3000	Broad	N-H stretch of the imidazole ring
3100-3000	Medium	Aromatic C-H stretch
2850 & 2750	Medium	Aldehyde C-H stretch (Fermi doublet)
~1680	Strong	C=O stretch of the aldehyde
~1600 & ~1480	Medium-Strong	C=C and C=N stretches of the aromatic and imidazole rings

Expertise Note: The presence of a strong absorption around 1680 cm⁻¹ is a definitive indicator of the conjugated aldehyde carbonyl group. The broadness of the N-H stretch is characteristic and indicative of hydrogen bonding in the solid state.^{[5][6]}


Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Expected Molecular Ion (M^+): $m/z = 172.18$
- Key Fragmentation Pathways:
 - Loss of a formyl radical ($\cdot\text{CHO}$): $[\text{M} - 29]^+ \rightarrow m/z = 143$
 - Loss of carbon monoxide (CO): $[\text{M} - 28]^+ \rightarrow m/z = 144$

Crystallographic and Supramolecular Analysis

While a specific crystal structure for **5-Phenyl-1H-imidazole-2-carbaldehyde** is not publicly available, analysis of related structures like 4-(1H-Imidazol-1-yl)benzaldehyde allows for an expert prediction of its solid-state behavior.^[5] The molecule is expected to form a planar conformation to maximize conjugation. In the crystal lattice, intermolecular hydrogen bonding is the dominant cohesive force.

[Click to download full resolution via product page](#)

Caption: Potential intermolecular hydrogen bonding motifs in the solid state.

Two primary hydrogen bonding motifs are anticipated: a strong N-H···N bond between the N-H donor of one molecule and the sp^2 -hybridized nitrogen of an adjacent molecule, and a weaker N-H···O bond involving the aldehyde oxygen. These interactions organize the molecules into extended chains or sheets in the crystal lattice.[5]

Physicochemical Properties

The physical properties of the compound are dictated by its molecular structure and intermolecular forces.

Property	Value / Description	Rationale / Source
Physical Form	Expected to be a solid at room temperature.	Similar imidazole derivatives are solids.
Melting Point	Data not available.	For comparison, the parent imidazole-2-carboxaldehyde melts at ~209 °C (with decomposition).[7]
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Low solubility in water and nonpolar solvents (e.g., hexane).	The polar imidazole and aldehyde groups confer solubility in polar solvents, while the nonpolar phenyl ring limits aqueous solubility.[1][8]
pKa	Amphoteric. The N-H proton is weakly acidic ($pK_a \sim 14$), and the lone pair on the sp^2 nitrogen is basic ($pK_a \sim 7$).	General property of the imidazole ring.[1]

Chemical Reactivity and Applications

5-Phenyl-1H-imidazole-2-carbaldehyde is a valuable synthetic intermediate due to the reactivity of its aldehyde group and the versatile imidazole core.

- **Aldehyde Reactivity:** The carbaldehyde group can readily undergo a variety of transformations:
 - **Condensation:** Reacts with primary amines to form Schiff bases (imines), which are important ligands in coordination chemistry.[9]
 - **Oxidation:** Can be oxidized to the corresponding carboxylic acid (5-phenyl-1H-imidazole-2-carboxylic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.
 - **Reduction:** Can be reduced to the primary alcohol ((5-phenyl-1H-imidazol-2-yl)methanol) using reducing agents such as sodium borohydride.
 - **Wittig Reaction:** Reacts with phosphorus ylides to form alkenes, extending the carbon chain.
- **Medicinal Chemistry Applications:** The imidazole nucleus is a key component in many pharmaceuticals. This compound serves as a starting point for synthesizing derivatives with potential biological activities, including antifungal, anticancer, and anti-inflammatory properties.[10][11]

Conclusion

5-Phenyl-1H-imidazole-2-carbaldehyde is a well-defined chemical entity whose physicochemical properties are governed by the interplay of its constituent functional groups: the aromatic phenyl ring, the amphoteric imidazole core, and the reactive aldehyde. While some experimental data like melting point and a definitive crystal structure are not widely published, a robust profile can be constructed from spectroscopic principles and data from analogous compounds. Its predictable reactivity and the biological significance of its core structure establish it as a high-value building block for researchers in synthetic chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Phenyl-1h-imidazole-2-carbaldehyde - CAS:56248-10-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 56248-10-3 Cas No. | 5-Phenyl-1H-imidazole-2-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 4. 2-Phenyl-1H-imidazole-4-carbaldehyde | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Imidazolecarboxaldehyde 97 10111-08-7 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical characteristics of 5-Phenyl-1H-imidazole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348808#physicochemical-characteristics-of-5-phenyl-1h-imidazole-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com